2-CBZ-AMINO-4-PHENYLBUT-2-ENOIC ACID METHYL ESTER

説明

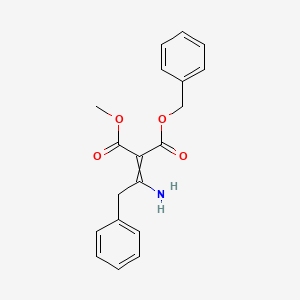

2-CBZ-AMINO-4-PHENYLBUT-2-ENOIC ACID METHYL ESTER is a chemical compound with the molecular formula C19H19NO4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a phenyl group and a carbobenzoxy (CBZ) protected amino group.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-CBZ-AMINO-4-PHENYLBUT-2-ENOIC ACID METHYL ESTER typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-phenylbut-2-enoic acid and CBZ-protected amino acids.

Reaction Conditions: The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to facilitate the desired chemical transformations.

Purification: After the reaction is complete, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced analytical techniques, such as NMR spectroscopy and mass spectrometry, is essential for monitoring the reaction progress and verifying the purity of the final product.

化学反応の分析

Types of Reactions

2-CBZ-AMINO-4-PHENYLBUT-2-ENOIC ACID METHYL ESTER can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation Reagents: Common oxidation reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction Reagents: Reduction reagents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution Reagents: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

科学的研究の応用

Medicinal Chemistry Applications

Antiviral Activity

One of the notable applications of 2-CBZ-amino-4-phenylbut-2-enoic acid methyl ester is in the design of antiviral agents. For instance, derivatives of this compound have been synthesized and evaluated for their inhibitory activity against viral proteases. In a study focused on enterovirus 71 (EV71), compounds derived from this compound exhibited potent antiviral activity with low cytotoxicity, demonstrating their potential as therapeutic agents against viral infections .

Table 1: Antiviral Activity of Derivatives

| Compound | EC50 (μM) | CC50 (μM) | Selective Index |

|---|---|---|---|

| Compound 6a | 1.8 | 21 | 11.67 |

| Compound 10d | 0.018 | >1000 | >55.56 |

| Compound 10e | 0.007 | 5 | 714 |

Synthetic Organic Chemistry

Asymmetric Synthesis

The compound serves as a crucial building block for the synthesis of β-amino acids through asymmetric aza-Michael additions. These reactions have been optimized to yield high enantioselectivities, which are essential for creating biologically relevant compounds. Research has shown that using chiral catalysts can enhance the enantioselectivity of the products derived from this compound, allowing for the efficient synthesis of optically active β-amino acids .

Table 2: Enantioselectivity in Aza-Michael Additions

| Substrate | Catalyst Type | Yield (%) | Enantioselectivity (ee%) |

|---|---|---|---|

| E-5-Phenylpent-2-enoic acid | Chiral hybrid catalyst | 90 | 97 |

| E-4-Phenylbut-2-enoic acid | Arylboronic acid + thiourea | 85 | 93 |

Biochemical Applications

Enzyme Inhibition Studies

The biochemical relevance of this compound extends to its role in enzyme inhibition studies. Its derivatives have been explored for their ability to inhibit specific enzymes, which is crucial for drug development targeting various diseases, including cancer and viral infections .

Case Study: Enzyme Inhibition

In a study examining the inhibition of serine proteases, derivatives of this compound were shown to effectively bind to the active site of the enzyme, leading to significant reductions in enzymatic activity. This highlights its potential as a scaffold for developing new inhibitors against protease-related diseases.

作用機序

The mechanism of action of 2-CBZ-AMINO-4-PHENYLBUT-2-ENOIC ACID METHYL ESTER involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

2-CBZ-AMINO-4-PHENYLBUT-2-ENOIC ACID: This compound is similar in structure but lacks the methyl ester group.

4-PHENYLBUT-2-ENOIC ACID: This compound is a precursor in the synthesis of 2-CBZ-AMINO-4-PHENYLBUT-2-ENOIC ACID METHYL ESTER.

CBZ-PROTECTED AMINO ACIDS: These compounds share the CBZ-protected amino group but differ in their overall structure.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in scientific research.

生物活性

2-CBZ-AMINO-4-PHENYLBUT-2-ENOIC ACID METHYL ESTER, with the molecular formula C19H19NO4 and CAS number 106872-27-9, is a compound of significant interest in various scientific fields, particularly due to its biological activity. This article explores its synthesis, biological mechanisms, and potential applications in medicine.

The synthesis of this compound typically involves the reaction of 4-phenylbut-2-enoic acid with a CBZ-protected amino group. The process often requires solvents like dichloromethane or tetrahydrofuran and catalysts such as palladium on carbon for hydrogenation steps. The final product is purified through methods such as recrystallization or chromatography to ensure high purity levels .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological processes, including:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

- Receptor Modulation : It can bind to receptors, altering their activity and influencing cellular signaling pathways .

Anti-inflammatory and Anticancer Properties

Research indicates that this compound exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Additionally, preliminary studies suggest potential anticancer activities, although further investigation is required to fully understand its efficacy and mechanisms .

Case Studies and Research Findings

A study focusing on the structure-activity relationship (SAR) of similar compounds revealed that modifications in the chemical structure significantly impact biological activity. For instance, compounds with specific electron-donating groups showed enhanced inhibitory effects in cellular models related to inflammation and vascular permeability . This suggests that this compound could be optimized for better therapeutic outcomes.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C19H19NO4 | Anti-inflammatory, potential anticancer |

| 2-CBZ-AMINO-4-PHENYLBUT-2-ENOIC ACID | C18H17NO4 | Similar anti-inflammatory properties |

| 4-PHENYLBUT-2-ENOIC ACID METHYL ESTER | C17H16O2 | Less potent in biological assays |

This table illustrates the distinct biological activities associated with each compound, highlighting the unique properties of this compound .

Future Directions in Research

Future research should focus on:

- Detailed Mechanistic Studies : Understanding the specific molecular interactions and pathways influenced by this compound.

- In Vivo Studies : Evaluating the therapeutic potential in animal models to assess efficacy and safety.

- Structural Modifications : Investigating how changes in chemical structure affect biological activity to develop more potent derivatives.

特性

IUPAC Name |

3-O-benzyl 1-O-methyl 2-(1-amino-2-phenylethylidene)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-23-18(21)17(16(20)12-14-8-4-2-5-9-14)19(22)24-13-15-10-6-3-7-11-15/h2-11H,12-13,20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAQXSHDEVUVCBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C(CC1=CC=CC=C1)N)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70721199 | |

| Record name | Benzyl methyl (1-amino-2-phenylethylidene)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70721199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106872-27-9 | |

| Record name | Benzyl methyl (1-amino-2-phenylethylidene)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70721199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。